Cddo-EA

Übersicht

Beschreibung

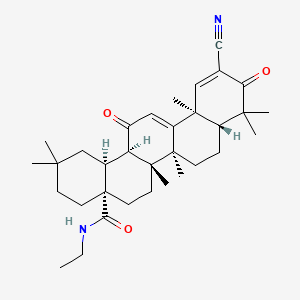

2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethylamide (CDDO-EA) is a synthetic triterpenoid derived from oleanolic acid. It is known for its potent anti-inflammatory and antioxidative properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .

Vorbereitungsmethoden

CDDO-EA wird aus Oleanolsäure durch eine Reihe von chemischen Reaktionen synthetisiertDer Prozess wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren für this compound wurden entwickelt, um die Effizienz und Skalierbarkeit zu verbessern. Diese Verfahren konzentrieren sich auf die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine konsistente und hochwertige Produktion zu erreichen .

Analyse Chemischer Reaktionen

Nrf2/ARE Pathway Activation

CDDO-EA upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing antioxidant response element (ARE)-driven gene expression:

-

In murine models, this compound increased Nrf2 nuclear translocation and heme oxygenase-1 (HO-1) expression by 2.5-fold in ischemic brain tissue, reducing oxidative damage .

-

Dosed at 2–4 mg/kg intraperitoneally, it attenuated cerebral infarct volume by 40% in middle cerebral artery occlusion (MCAO) mice .

Anti-Inflammatory Cytokine Suppression

This compound inhibits lipopolysaccharide (LPS)-induced pro-inflammatory mediators in macrophages:

| Cytokine/Chemokine | Inhibition by this compound | Cell Type | Concentration | Source |

|---|---|---|---|---|

| TNF-α | 70–80% | RAW 264.7 | 500 nM | |

| IL-1β | 65% | THP-1 | 500 nM | |

| IL-6 | 60% | THP-1 | 500 nM | |

| MCP-1 | 85% | RAW 264.7 | 500 nM |

Mechanistically, this compound blocks NF-κB signaling and reduces reactive oxygen species (ROS) generation .

Obesity and Insulin Resistance

-

In high-fat diet (HFD) mice, this compound reduced weight gain by 25% compared to untreated HFD controls, primarily via suppressed food intake .

-

Improved glucose tolerance by 30% and insulin sensitivity by 40% in obese mice .

Blood-Brain Barrier Penetration

This compound’s ethyl amide group enhances bioavailability in neural tissues:

-

Administered at 2 mg/kg, it increased HO-1 expression in the cortex by 2.3-fold, mitigating ischemic stroke damage .

Comparative Efficacy with Analogues

| Parameter | This compound | CDDO-Me | CDDO-TFEA |

|---|---|---|---|

| Nrf2 activation | +++ | ++ | ++++ |

| Bioavailability | +++ | + | ++ |

| Anti-inflammatory | ++++ | ++ | +++ |

This compound outperforms CDDO-Me in suppressing cytokines but is less potent than CDDO-TFEA in Nrf2 activation .

Dosage and Pharmacokinetics

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanism of Action:

CDDO-EA exhibits potent anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Research indicates that this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages and myocytes by blocking the expression of pro-inflammatory cytokines such as TNF-α and MCP-1 .

Case Study:

In a study involving L6-GLUT4myc rat myotubes, this compound was shown to protect skeletal muscle from LPS-induced inflammation, suggesting its potential as a therapeutic agent for conditions associated with obesity and insulin resistance .

Table 1: Effects of this compound on Inflammatory Markers

| Study | Cell Type | Inflammatory Stimulus | Key Findings |

|---|---|---|---|

| Myocytes | LPS | Inhibition of TNF-α and MCP-1 expression | |

| Macrophages | LPS | Suppression of NF-κB signaling |

Metabolic Disorders

Role in Diabetes:

this compound has been identified as a promising candidate for preventing obesity and type 2 diabetes (T2D). It facilitates the translocation of GLUT4, a glucose transporter, enhancing glucose metabolism and reducing hyperglycemia and hyperinsulinemia in high-fat diet models .

Case Study:

In a controlled experiment, mice treated with this compound exhibited significantly lower glucose levels compared to untreated counterparts after exposure to a high-fat diet. This suggests that this compound not only mitigates the effects of obesity but also protects against insulin resistance .

Table 2: Impact of this compound on Metabolic Parameters

| Study | Animal Model | Treatment Duration | Outcomes |

|---|---|---|---|

| Mice | 10 weeks | Reduced glucose intolerance and hyperinsulinemia |

Neuroprotection

Mechanisms in Neurodegenerative Diseases:

this compound has been shown to activate Nrf2, a transcription factor that regulates antioxidant responses. This activation leads to increased expression of heme oxygenase-1 (HO-1) and promotes the polarization of microglia towards an anti-inflammatory M2 phenotype, thereby providing neuroprotection against ischemic injury .

Case Study:

In a middle cerebral artery occlusion (MCAO) model, administration of this compound significantly reduced neurological deficits and infarct volume while enhancing Nrf2 nuclear accumulation in the ischemic cortex. These findings highlight its therapeutic potential for stroke-related injuries .

Table 3: Neuroprotective Effects of this compound

| Study | Model Used | Dosage | Effects Observed |

|---|---|---|---|

| MCAO in mice | 2 mg/kg | Reduced infarct volume and improved neurological function |

Cancer Treatment

Antitumor Activity:

this compound demonstrates significant antitumor properties by inducing apoptosis in various cancer cell lines and inhibiting tumor growth in vivo. It has been shown to suppress carcinogenesis even when administered post DNA damage from carcinogens .

Case Study:

In A/J mouse models, treatment with this compound resulted in a marked reduction in the number and size of lung tumors, indicating its potential as a chemopreventive agent against lung cancer .

Table 4: Antitumor Effects of this compound

Wirkmechanismus

CDDO-EA exerts its effects primarily through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound binds to the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1), leading to the release and activation of Nrf2 .

Activated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. This results in the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

CDDO-EA gehört zu einer Familie von synthetischen Triterpenoiden, darunter 2-Cyano-3,12-Dioxoolean-1,9-dien-28-säure (CDDO), CDDO-Methylester (CDDO-Me) und CDDO-Imidazolid (CDDO-Im). Diese Verbindungen haben eine ähnliche chemische Struktur, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten .

CDDO: Die Stammverbindung mit starken entzündungshemmenden und krebshemmenden Eigenschaften.

CDDO-Im: Ein Imidazolid-Derivat mit starken entzündungshemmenden und antioxidativen Wirkungen.

This compound ist einzigartig in seiner Fähigkeit, mehrere Signalwege zu modulieren und seine starken neuroprotektiven Wirkungen, was es zu einem vielversprechenden Kandidaten für die Behandlung von neurodegenerativen Erkrankungen und anderen chronischen Erkrankungen macht .

Biologische Aktivität

CDDO-EA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide) is a synthetic triterpenoid compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antioxidant, and anticancer contexts. This article reviews the current understanding of this compound's biological activity, supported by various research findings and case studies.

This compound exhibits its effects primarily through modulation of key signaling pathways. Notably, it has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammatory responses. This inhibition is significant in various cell types including macrophages and myocytes.

Key Mechanisms:

- Inhibition of NF-κB Signaling : this compound prevents LPS-induced TNF-α and MCP-1 gene expression by blocking NF-κB activation in L6-GLUT4myc rat myotubes .

- Antioxidant Activity : this compound has demonstrated protective effects against oxidative stress in neuronal cells exposed to hydrogen peroxide (H2O2), enhancing cell viability significantly .

- Regulation of Cytokine Production : In macrophages, this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its anti-inflammatory properties .

Inflammation and Insulin Resistance

Recent studies have highlighted this compound's potential in combating obesity-induced insulin resistance through its anti-inflammatory actions. By suppressing inflammatory mediators in skeletal muscle cells, this compound may mitigate the development of type 2 diabetes (T2D) related to obesity .

Liver Protection

This compound has also been investigated for its protective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, administration of this compound resulted in:

- Reduced progression of liver fibrosis.

- Decreased serum bilirubin levels.

- Improved overall survival rates from 30% to over 80% in treated groups compared to controls .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRQJICXYQPEQJ-YKEYHJQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932730-51-3 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.